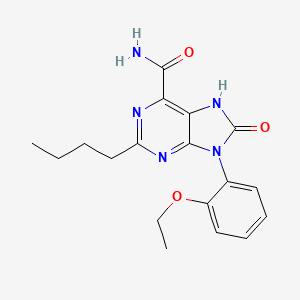

2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Beschreibung

2-Butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by a 2-butyl substituent and a 2-ethoxyphenyl group at positions 2 and 9 of the purine core, respectively.

Eigenschaften

IUPAC Name |

2-butyl-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-3-5-10-13-20-14(16(19)24)15-17(21-13)23(18(25)22-15)11-8-6-7-9-12(11)26-4-2/h6-9H,3-5,10H2,1-2H3,(H2,19,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNCQKGPMIAPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with potential therapeutic applications due to its complex structure and biological activities. This compound has garnered attention in pharmacological research for its interactions with various biological targets, which may lead to anti-inflammatory and other beneficial effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C18H21N5O3

- Molecular Weight : 355.398 g/mol

- CAS Number : 899742-44-0

Structural Features

The compound features a purine core with a butyl group and an ethoxyphenyl substituent, which contribute to its solubility and biological interactions. The carboxamide functional group enhances its pharmacological properties by facilitating binding to target proteins.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Preliminary studies suggest that this compound may exert anti-inflammatory effects by influencing inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Anti-inflammatory Properties : In preclinical studies involving animal models, administration of the compound resulted in a significant reduction in markers of inflammation, suggesting potential use in treating inflammatory diseases.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized as follows:

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Wide distribution in tissues |

| Metabolism | Predominantly hepatic |

| Elimination Half-life | Approximately 4 hours |

These parameters indicate that the compound is well absorbed and distributed throughout the body, with liver metabolism playing a crucial role in its clearance.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Effects : A study conducted on mice demonstrated that treatment with 2-butyl-9-(2-ethoxyphenyl)-8-oxo significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), both of which are key mediators of inflammation. This suggests potential therapeutic applications in conditions such as arthritis or inflammatory bowel disease.

- Investigating Antioxidant Properties : Another study assessed the antioxidant capacity of the compound using various assays, including DPPH scavenging and ABTS radical cation decolorization assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

- Pharmacokinetic Study : A recent pharmacokinetic analysis highlighted the rapid absorption and distribution characteristics of the compound, supporting its potential for effective systemic delivery in clinical settings.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

A comparative analysis of 2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with similar compounds highlights the impact of substituent variations on molecular properties (Table 1). Key analogs include:

Table 1: Structural and Molecular Comparison of Purine-6-Carboxamide Derivatives

Key Observations

Substituent Size and Lipophilicity: The target compound’s 2-butyl group (C4H9) enhances lipophilicity compared to smaller alkyl chains (e.g., methyl in ) or aromatic substituents (e.g., 4-fluorophenyl in ). This may improve membrane permeability but reduce aqueous solubility .

Electronic Effects: Electron-donating groups (e.g., 2-ethoxy in the target compound and ) stabilize the aromatic ring via resonance, contrasting with electron-withdrawing substituents like 3-bromo (in ) or 4-fluoro (in ), which may alter reactivity or binding affinity .

Synthetic Feasibility :

- Derivatives with methoxy or ethoxy groups (e.g., ) are synthesized via regioselective alkylation or condensation reactions, as outlined in . The target compound likely follows similar pathways.

Bioactivity Potential: While bioactivity data is scarce in the evidence, the presence of halogens (e.g., bromo in , fluoro in ) is associated with enhanced binding to hydrophobic pockets in enzymes or receptors. The target compound’s ethoxy group may mimic such interactions .

Q & A

Q. What are the key synthetic routes for 2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with purine core functionalization. Key steps include:

- Coupling reactions : Introduction of the 2-ethoxyphenyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and degassed solvents like 1,4-dioxane at 100°C .

- Carboxamide formation : Amidation using activated carbonyl intermediates under nitrogen atmosphere to prevent oxidation .

- Optimization : Reaction efficiency depends on pH control (6.5–7.5), temperature gradients (e.g., 60–100°C), and solvent polarity. Lower yields (<50%) are reported in non-polar solvents due to poor intermediate solubility .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended) .

- Spectroscopy : Confirm the ethoxyphenyl and purine moieties via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, purine carbonyl at δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]⁺ (expected m/z ~393.37 for C₂₀H₁₆FN₅O₃) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; limited aqueous solubility (<1 mM) due to hydrophobic butyl and ethoxyphenyl groups. Add co-solvents (e.g., 10% PEG-400) for in vitro assays .

- Stability : Stable at −20°C in anhydrous DMSO for ≥6 months. Degrades at >40°C or in acidic conditions (pH <5), forming hydrolyzed byproducts .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Enzyme inhibition : Screen against kinases (e.g., EGFR, MAPK) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., KD values) .

Advanced Research Questions

Q. How can reaction pathways be optimized to resolve low yields during the purine core functionalization?

- Catalyst screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts to improve coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side products (e.g., dehalogenated intermediates) .

Q. How should contradictory data on enzymatic inhibition be analyzed?

- Dose-response validation : Replicate assays across independent labs to rule out batch variability .

- Off-target profiling : Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .

- Structural analysis : Perform X-ray crystallography or molecular docking to verify binding poses with target enzymes .

Q. What computational methods are suitable for predicting metabolite formation and toxicity?

Q. How can environmental impacts of synthesis be mitigated?

Q. What strategies resolve discrepancies in crystallography data for structural confirmation?

Q. How to design experiments evaluating synergistic effects with existing therapeutics?

- Combination index (CI) : Use Chou-Talalay assays to quantify synergy (CI <1) in cancer cell lines .

- Transcriptomics : Pair RNA-seq with treatment to identify pathway crosstalk (e.g., apoptosis vs. autophagy) .

Methodological Notes

- Statistical design : Apply Box-Behnken or central composite designs to optimize multi-variable reactions (e.g., temperature, catalyst loading) .

- Data validation : Use Bland-Altman plots for inter-lab reproducibility assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.